![molecular formula C6H7N3O B1448134 5H,7H-furo[3,4-d]pyrimidin-2-amine CAS No. 1648750-00-8](/img/structure/B1448134.png)
5H,7H-furo[3,4-d]pyrimidin-2-amine
Vue d'ensemble
Description
5H,7H-Furo[3,4-d]pyrimidin-2-amine is a chemical compound with the molecular formula C6H7N3O and a molecular weight of 137.14 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds involves a cascade approach and the reaction sequence of Knoevenagel condensation/Michael-addition/intramolecular cyclization . These reactions are completed in a single step in a one-pot system in ethanol .Molecular Structure Analysis
The molecular structure of this compound consists of a furo[3,4-d]pyrimidin-2-amine core . The InChI code for this compound is 1S/C6H7N3O/c7-6-8-1-4-2-10-3-5(4)9-6/h1H,2-3H2,(H2,7,8,9) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include Knoevenagel condensation, Michael addition, and intramolecular cyclization . These reactions are completed in a single step in a one-pot system in ethanol .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Applications De Recherche Scientifique
Inhibiteurs de protéine kinase pour le traitement du cancer
Les composés de furo[2,3-d]pyrimidine, y compris la 5H,7H-furo[3,4-d]pyrimidin-2-amine, se sont avérés prometteurs comme inhibiteurs de protéine kinase pour le traitement du cancer . Ces composés exercent leur potentiel anticancéreux par différents mécanismes d'action, l'un d'eux étant l'inhibition des protéines kinases, des enzymes essentielles pour contrôler la croissance cellulaire, la différenciation, la migration et le métabolisme .
Activité anticancéreuse
Les composés de furo[2,3-d]pyrimidine ont démontré une activité anticancéreuse prometteuse . Ils ont été trouvés pour inhiber la croissance des cellules cancéreuses et induire l'apoptose, une forme de mort cellulaire programmée .
Inhibition de la dihydrofolate réductase (DHFR)
La furo[2,3-d]pyrimidine a été synthétisée comme inhibiteurs potentiels des enzymes du cycle de l'acide folique . L'inhibition de la DHFR est une stratégie courante dans le traitement du cancer, car elle empêche la synthèse des nucléotides nécessaires à la réplication de l'ADN .
Inhibiteurs de tyrosine kinase multirécepteurs
Des composés de furo[2,3-d]pyrimidine ont été développés comme inhibiteurs de tyrosine kinase multirécepteurs . Ces composés peuvent inhiber plusieurs tyrosine kinases simultanément, conduisant potentiellement à des traitements anticancéreux plus efficaces .
Inhibiteurs de la glycogène synthase kinase-3
La furo[2,3-d]pyrimidine a été utilisée pour développer des inhibiteurs de la glycogène synthase kinase-3 . L'inhibition de cette enzyme a des applications thérapeutiques potentielles dans une variété de maladies, notamment le diabète de type 2, la maladie d'Alzheimer, l'inflammation et le cancer .
Activité antifongique
Les composés de furo[2,3-d]pyrimidine ont démontré une activité antifongique . Cela suggère des applications potentielles dans le traitement des infections fongiques .
Activité antibactérienne
Les composés de furo[2,3-d]pyrimidine ont montré une activité antibactérienne . Cela indique une utilisation potentielle dans le développement de nouveaux antibiotiques .
Activité antivirale
Les composés de furo[2,3-d]pyrimidine ont présenté une activité antivirale . Cela suggère des applications potentielles dans le traitement des infections virales .
Mécanisme D'action
Target of Action
Similar compounds such as pyrido[2,3-d]pyrimidines have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It can be inferred from related compounds that it may exert its effects through the inhibition of protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . By inhibiting these enzymes, the compound could potentially disrupt cellular signaling processes, thereby affecting cell growth and other functions .
Biochemical Pathways
Given that similar compounds inhibit protein kinases , it is likely that the compound affects pathways involving these enzymes. Protein kinases play a crucial role in many cellular signaling pathways, including those involved in cell growth, differentiation, migration, and metabolism .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have potential anticancer activity . By inhibiting protein kinases, the compound could disrupt cellular signaling processes, potentially leading to the inhibition of cell growth and other functions .
Safety and Hazards
The safety information for 5H,7H-Furo[3,4-d]pyrimidin-2-amine includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Analyse Biochimique
Biochemical Properties
5H,7H-furo[3,4-d]pyrimidin-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to form hydrogen bonds and electrostatic interactions with surrounding residues, enhancing its binding capacity . This compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit certain cell lines, such as K562, with varying IC50 values . This inhibition can lead to changes in cell function, including alterations in cell growth and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form hydrogen bonds and electrostatic interactions with enzymes, leading to inhibition or activation . These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . Understanding the dosage thresholds is essential for determining its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells, leading to changes in cellular function and health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, influencing its activity and function.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects. Targeting signals and post-translational modifications direct it to particular organelles, affecting its activity and function
Propriétés
IUPAC Name |
5,7-dihydrofuro[3,4-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-6-8-1-4-2-10-3-5(4)9-6/h1H,2-3H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCJUMAHADEOHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2CO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1648750-00-8 | |
| Record name | 5H,7H-furo[3,4-d]pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



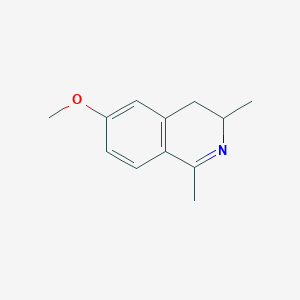
![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B1448053.png)
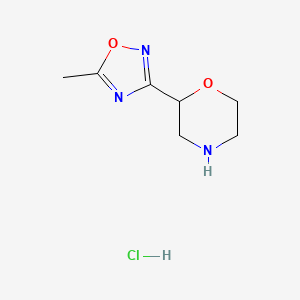
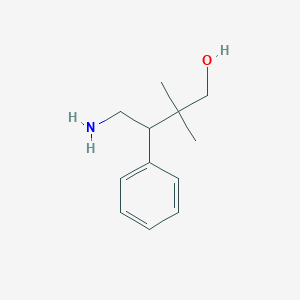
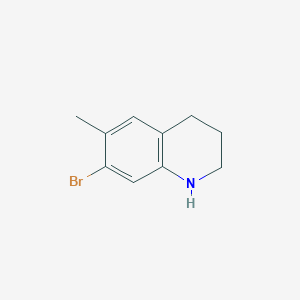
![4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B1448058.png)
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid](/img/structure/B1448061.png)
![1-isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1448063.png)
![Sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate](/img/structure/B1448064.png)
![hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide](/img/structure/B1448066.png)

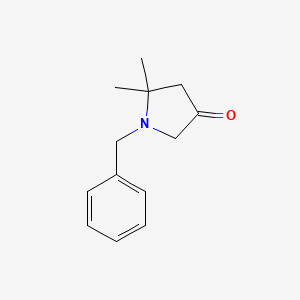
![2-Methyl-2-[(trimethylsilyl)oxy]propanamide](/img/structure/B1448074.png)
